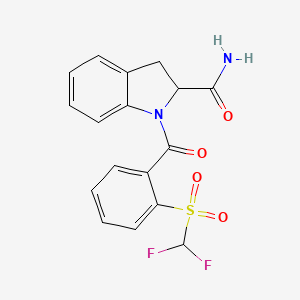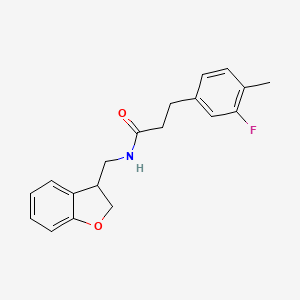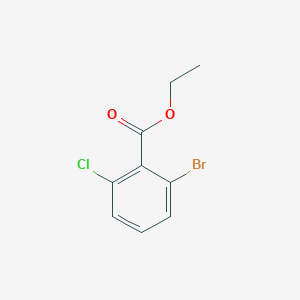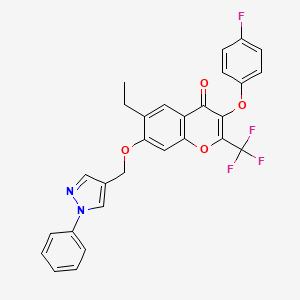![molecular formula C18H13NO5 B2678853 2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile CAS No. 637751-47-4](/img/structure/B2678853.png)
2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile is a chemical compound used in scientific research for its potential therapeutic properties. It is also known by its chemical name, MPOA.
科学的研究の応用
Antitumor and Antioxidant Activities
Studies have explored derivatives of methoxyphenols for their antitumor and antioxidant properties. For instance, research on antitumor benzothiazoles and related compounds, including methoxyphenols, highlights the potential of these molecules in developing cancer therapeutics. The oxidation reactions of methoxyphenols bearing an electron-withdrawing group have shown promising results for synthesizing compounds with potential antitumor activity (Wells, Lowe, & Stevens, 2000).
Hydrogen Bonding and Molecular Interactions
The thermochemical studies of methoxyphenols and their ability to form strong intermolecular and intramolecular hydrogen bonds highlight their significance in understanding molecular interactions in condensed matter. Such properties are crucial for designing materials and molecules with specific functions, such as drug molecules or novel materials with unique physical properties (Varfolomeev et al., 2010).
Radical-Scavenging and Biological Activities
Research into the radical-scavenging and biological activities of o-methoxyphenols, including their dimerization and reactive oxygen species (ROS) formation, has shown that these compounds could serve as potent chemopreventive and anticancer agents. Their ability to inhibit nuclear factor (NF)-kappaB activation and cyclooxygenase-2 expression suggests potential applications in designing drugs for cancer prevention and treatment (Fujisawa et al., 2005).
Catalysis and Chemical Transformations
Studies on aerobic oxidations catalyzed by chromium corroles indicate the potential use of methoxyphenol derivatives in catalytic processes. The solvent effects on these reactions underline the importance of such compounds in developing new catalytic methods for organic synthesis and industrial processes (Mahammed et al., 2003).
特性
IUPAC Name |
2-[3-(2-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-14-4-2-3-5-15(14)24-17-11-23-16-10-12(22-9-8-19)6-7-13(16)18(17)20/h2-7,10-11H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDVNDLZGYZUCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[(5-methoxy-1-methylindole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B2678770.png)

![2-{Imidazo[1,2-b]pyridazin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B2678776.png)
![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2678778.png)
![12-Phenylspiro[1,2,3-trihydroquinazoline-2,3'-indane]-4,11-dione](/img/structure/B2678779.png)

![2-(4-Methylphenyl)-5-{[2-(naphthalen-1-yl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B2678781.png)


![(E)-4-(Dimethylamino)-N-[(2-phenylpyridin-4-yl)methyl]but-2-enamide](/img/structure/B2678787.png)
![N-[2-[Cyanomethyl(propyl)amino]-2-oxoethyl]-2,4-difluorobenzamide](/img/structure/B2678788.png)

![1-{1-[(2-Chloro-6-methylpyridin-3-yl)sulfonyl]piperidin-3-yl}piperazin-2-one hydrochloride](/img/structure/B2678790.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2678793.png)